molecular formula C23H19F3N4O5 B11503876 N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide

N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide

Cat. No.: B11503876
M. Wt: 488.4 g/mol
InChI Key: YTAFYJLTAJGDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrrolo[2,3-d]pyrimidine core, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl group and the methoxybenzamide moiety. Key reaction conditions include the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving pyrrolo[2,3-d]pyrimidine derivatives.

    Industry: It could be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide is unique due to its combination of a trifluoromethyl group, a pyrrolo[2,3-d]pyrimidine core, and a methoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H19F3N4O5

Molecular Weight

488.4 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H19F3N4O5/c1-11-7-8-14(9-12(11)2)30-17-16(19(32)28-21(30)34)22(20(33)27-17,23(24,25)26)29-18(31)13-5-4-6-15(10-13)35-3/h4-10H,1-3H3,(H,27,33)(H,29,31)(H,28,32,34)

InChI Key

YTAFYJLTAJGDSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.